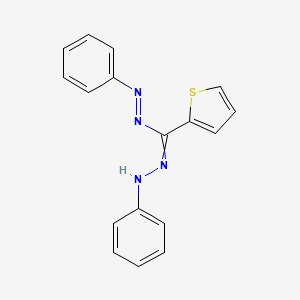

1,5-Diphenyl-3-(2-thienyl)formazan

Descripción general

Descripción

1,5-Diphenyl-3-(2-thienyl)formazan is a chemical compound with the molecular formula C17H14N4S and a molecular weight of 306.39 g/mol . It is a member of the formazan family, which are known for their vibrant colors and are often used in various biochemical assays . This compound is particularly notable for its application in proteomics research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-3-(2-thienyl)formazan can be synthesized through the reaction of diazonium compounds with aldehyde hydrazones . The process involves the coupling of diazonium salts with hydrazones, which are electron-rich compounds, either at a nitrogen or a carbon atom to produce formazans . The reaction typically requires acidic conditions for optimal yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would likely involve the use of automated reactors to ensure consistent reaction conditions and high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1,5-Diphenyl-3-(2-thienyl)formazan undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form colorless tetrazolium salts.

Reduction: Reduction of tetrazolium salts can yield formazans.

Substitution: The compound can participate in substitution reactions, particularly involving the phenyl and thienyl groups.

Common Reagents and Conditions

Oxidizing Agents: Mercuric oxide, nitric acid, isoamyl nitrite, N-bromo succinimide, potassium permanganate, lead tetra-acetate, and t-butyl hypochlorite.

Reducing Agents: Various dehydrogenases and reductases.

Major Products Formed

Oxidation: Tetrazolium salts.

Reduction: Formazans.

Aplicaciones Científicas De Investigación

Biochemical Assays

One of the primary applications of 1,5-diphenyl-3-(2-thienyl)formazan is in biochemical assays, particularly as a chromogenic indicator in cell viability tests. This compound can be reduced by mitochondrial dehydrogenases in living cells to form colored formazan products, which can be quantified spectrophotometrically.

- MTT Assay : This method utilizes similar formazan compounds to assess cell viability based on metabolic activity. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan is a widely used technique in drug screening and cytotoxicity assays .

Antimicrobial Activity Assessment

The compound has been explored for its potential antimicrobial properties. In studies evaluating the antibacterial activity of various agents, including chitosan derived from fungi, the formation of formazan was used as a quantitative measure of microbial inhibition.

- Case Study : Research demonstrated that the addition of tetrazolium salts like TTC (2,3,5-triphenyltetrazolium chloride) allowed for qualitative and quantitative assessments of antibacterial activity against pathogens such as Salmonella typhimurium and Staphylococcus aureus. The intensity of the red formazan produced correlated with the strength of the antibacterial agent .

Environmental Monitoring

This compound has also found applications in environmental science for assessing soil and water quality through microbial activity indicators. The reduction of tetrazolium salts can indicate viable microbial populations in contaminated environments.

Data Tables

Mecanismo De Acción

The mechanism of action of 1,5-Diphenyl-3-(2-thienyl)formazan involves its reduction to formazan by cellular enzymes such as dehydrogenases and reductases . This reduction process is often used as an indicator of cellular metabolic activity. The compound’s ability to form highly colored complexes with transition metal ions (e.g., Cu2+, Co3+, Ni2+, Zn2+) also plays a role in its biochemical applications .

Comparación Con Compuestos Similares

Similar Compounds

1,5-Diphenylformazan: Similar in structure but lacks the thienyl group.

3-Methyl-1,5-diphenylformazan: Contains a methyl group instead of the thienyl group.

Uniqueness

1,5-Diphenyl-3-(2-thienyl)formazan is unique due to the presence of the thienyl group, which imparts distinct chemical properties and reactivity compared to other formazans. This structural difference can influence its interaction with biological molecules and its overall utility in biochemical assays .

Actividad Biológica

1,5-Diphenyl-3-(2-thienyl)formazan (CAS No. 135984-01-9) is an organic compound belonging to the formazan class, characterized by its unique structural features, including two phenyl groups and a thienyl group. This compound has garnered attention due to its potential biological activities, making it a candidate for further research in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₄N₄S, with a molecular weight of approximately 306.39 g/mol. The presence of the hydrazone functional group allows for various chemical reactions, including electrophilic substitutions and reductions, which can yield different derivatives with potentially varied biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Cytotoxicity : In vitro studies have assessed its cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its effectiveness in inhibiting cell growth in specific cancer types .

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, although detailed investigations are required to confirm these effects.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells. These interactions can lead to the modulation of various biochemical pathways, ultimately resulting in its observed biological effects. The exact mechanisms remain an area of active research .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

-

Cytotoxicity Against Cancer Cells :

- A study evaluated the cytotoxic effects of this compound on breast (MCF-7), lung (HTB-54), and colon (HT-29) cancer cell lines using the MTT assay. The compound demonstrated significant cytotoxicity with IC50 values indicating selective toxicity towards malignant cells compared to non-malignant cells .

- Antioxidant Activity Assessment :

-

Antimicrobial Activity :

- Preliminary tests showed that the compound exhibited inhibitory effects against specific bacterial strains, warranting further exploration into its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique properties that may contribute to the distinct biological activities of this compound.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,5-Diphenylformazan | Two phenyl groups | Known for strong colorimetric response |

| 3-(2-Thienyl)formazan | One thiophene ring | Exhibits distinct electronic properties |

| 4-Aminoantipyrine | Pyrazolone derivative | Used extensively in colorimetric assays |

| Phenylhydrazine | Simple hydrazine structure | Precursor for various formazan derivatives |

The unique combination of phenyl and thienyl groups in this compound contributes to its distinctive chemical reactivity and biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1,5-diphenyl-3-(2-thienyl)formazan, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between substituted aniline derivatives and carbonyl compounds under controlled conditions. For example, a phenylhydrazine derivative reacts with 2-thiophenecarboxaldehyde in the presence of a catalyst (e.g., acetic acid or sodium acetate) at 50–70°C under inert gas to prevent oxidation . Optimization includes temperature control (e.g., 60°C for 6–8 hours), stoichiometric ratios (1:1 for hydrazine:aldehyde), and purification via recrystallization or chromatography to achieve >95% purity.

Q. How can spectroscopic techniques (e.g., NMR, Raman) be used to characterize the structure of this compound?

- Solid-state NMR : ¹³C CP-MAS NMR resolves tautomeric forms (e.g., thione vs. thiol) by chemical shifts at 160–180 ppm for C=N bonds .

- Raman spectroscopy : Peaks at 1550–1600 cm⁻¹ confirm C=N stretching, while thiophene ring vibrations appear at 600–800 cm⁻¹ .

- UV-Vis : Absorption maxima near 450–500 nm (π→π* transitions) indicate conjugation in the formazan backbone .

Q. What methodologies are recommended for assessing cytotoxicity using formazan-based assays like MTT?

The MTT assay involves reducing tetrazolium salts (e.g., MTT) to formazan by mitochondrial enzymes in viable cells. Key steps:

Incubate cells with the compound (e.g., 1–10 µM) for 24–48 hours.

Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.

Critical parameters include cell density (5,000–10,000 cells/well), solvent controls, and validation via dose-response curves (IC₅₀ values) .

Advanced Research Questions

Q. How do steric and electronic effects of 3-substituents (e.g., thienyl vs. phenyl) influence the isomerization equilibrium of formazans?

Substituents at the 3-position alter tautomer stability through steric hindrance and electronic effects. For example:

- Bulky groups (e.g., thienyl) favor the Z-isomer due to reduced steric strain in the planar formazan structure.

- Electron-withdrawing substituents (e.g., NO₂) stabilize the thione tautomer, observed via ¹H NMR downfield shifts (δ 12–14 ppm for NH protons) .

Kinetic studies (UV-Vis monitoring at 500 nm) reveal isomerization rates (k = 10⁻³–10⁻⁴ s⁻¹) under thermal or photochemical activation .

Q. What structural features of this compound correlate with its antitumor activity, and how are SAR studies designed?

- Key features : The thienyl group enhances lipophilicity (logP ~3.5) and π-stacking with DNA/intercellular targets.

- SAR workflow :

- Synthesize derivatives with varied 3-substituents (e.g., methyl, ethynyl).

- Test cytotoxicity against cancer cell lines (e.g., MCF-7, HT-29) via MTT assays.

- Corrogate data with computational models (e.g., molecular docking to topoisomerase II).

Example: IC₅₀ values of 2.0 µM (MCF-7) and 5.0 µM (HT-29) highlight selectivity dependent on substituent polarity .

Q. How can solid-state NMR and X-ray crystallography resolve controversies in formazan tautomerism?

- X-ray crystallography : Directly visualizes tautomeric forms. For instance, 3-ethyl-1,5-diphenylformazan crystallizes in a thione configuration (C=S bond length: 1.68 Å) .

- ¹³C CP-MAS NMR : Distinguishes thione (δ 175 ppm) vs. thiol (δ 160 ppm) via chemical shifts. Cross-polarization parameters (contact time: 2 ms, MAS rate: 12 kHz) optimize resolution .

Q. What advanced materials applications (e.g., OLEDs) exploit the photophysical properties of formazan derivatives?

Formazans exhibit tunable luminescence due to extended conjugation. In OLEDs:

Synthesize boron-difluoride complexes (e.g., BF₂-formazanates) to enhance quantum yield (Φ = 0.4–0.6).

Characterize emission spectra (λem = 550–650 nm) and charge mobility (μ = 10⁻³ cm²/Vs).

Test device efficiency (e.g., 15 cd/A for green-emitting layers) .

Propiedades

IUPAC Name |

N'-anilino-N-phenyliminothiophene-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4S/c1-3-8-14(9-4-1)18-20-17(16-12-7-13-22-16)21-19-15-10-5-2-6-11-15/h1-13,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNVZGCGVPELJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(C2=CC=CS2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696698 | |

| Record name | (E)-1-Phenyl-2-[(2-phenylhydrazinylidene)(thiophen-2-yl)methyl]diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135984-01-9 | |

| Record name | (E)-1-Phenyl-2-[(2-phenylhydrazinylidene)(thiophen-2-yl)methyl]diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.